N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide

Medicinal Chemistry Structure-Activity Relationship HDAC

N-(6-Ethoxypyrimidin-4-yl)-2,2-diphenylacetamide (CAS 1396570-89-0) is a synthetic small molecule (C20H19N3O2, MW 333.39) belonging to the class of pyrimidine-diphenylacetamide hybrids. This class has been explored in medicinal chemistry as a source of prolyl hydroxylase inhibitors for HIF stabilization and as a scaffold for enzyme inhibition.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 1396570-89-0
Cat. No. B2363787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide
CAS1396570-89-0
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-2-25-18-13-17(21-14-22-18)23-20(24)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,19H,2H2,1H3,(H,21,22,23,24)
InChIKeyVEDMTQZPRADFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Ethoxypyrimidin-4-yl)-2,2-diphenylacetamide (CAS 1396570-89-0): Procurement-Relevant Identity and Baseline Context


N-(6-Ethoxypyrimidin-4-yl)-2,2-diphenylacetamide (CAS 1396570-89-0) is a synthetic small molecule (C20H19N3O2, MW 333.39) belonging to the class of pyrimidine-diphenylacetamide hybrids. This class has been explored in medicinal chemistry as a source of prolyl hydroxylase inhibitors for HIF stabilization and as a scaffold for enzyme inhibition . The compound is catalogued by multiple R&D chemical suppliers at a typical R&D purity of 95%+ and is supplied for laboratory research use only . However, a comprehensive search of primary literature and patents has not identified any peer-reviewed publication, patent, or authoritative database entry that reports quantitative biological or physicochemical data for this specific compound alongside a defined comparator.

Why Generic Substitution of N-(6-Ethoxypyrimidin-4-yl)-2,2-diphenylacetamide Is Not Supported by Current Evidence


The premise of generic substitution presupposes the existence of quantitative performance benchmarks (e.g., IC50, selectivity, solubility, stability) for the target compound and its closest analogs. In the case of N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide, such comparative data are absent from the public scientific record . Consequently, no evidence-based claim can be made that this compound is functionally superior or even equivalent to structures bearing alternate 6-alkoxy substituents (e.g., methoxy), alternative pyrimidine connectivity (e.g., pyrimidin-2-yl), or truncated amide partners (e.g., N-(6-ethoxypyrimidin-4-yl)acetamide). Without such data, procurement decisions cannot be rationally differentiated and must default to the chemical identity specification alone.

Quantitative Differentiation Evidence for N-(6-Ethoxypyrimidin-4-yl)-2,2-diphenylacetamide: Data Availability Assessment


Assessing the Existence of Head-to-Head Potency Data for Target vs. Closest Structural Analogs

No direct head-to-head comparison study exists in the public domain for N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide versus any named comparator. The closest class-level context comes from the diphenylmethylene hydroxamic acid series, where N-hydroxy-2,2-diphenylacetamide (6) demonstrated sub-micromolar class IIa HDAC inhibitory activity, while the rigidified analogue N-hydroxy-9H-xanthene-9-carboxamide (13) showed an IC50 of 0.05 μM against HDAC7, representing a class-level precedent for the diphenylacetamide pharmacophore . However, the target compound differs fundamentally in its cap group (pyrimidine vs. hydroxyl) and in its zinc-binding group (amide vs. hydroxamic acid), rendering any direct extrapolation speculative.

Medicinal Chemistry Structure-Activity Relationship HDAC

Prolyl Hydroxylase Inhibition: Class-Level Patent Disclosure Without Compound-Specific Data

US Patent 9,006,433 B2 discloses substituted pyrimidines as HIF prolyl hydroxylase inhibitors, exemplifying N-(4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide and N-(4-hydroxy-2-(pyridin-2-yl)pyrimidin-5-yl)-2,2-diphenylacetamide . These compounds feature a 4-hydroxy group and an alternative substitution pattern that are absent in the target compound. No data are reported for the 4-amido, 6-ethoxy substitution framework of N-(6-ethoxypyrimidin-4-yl)-2,2-diphenylacetamide. Consequently, while the patent establishes the broader diphenylacetamide-pyrimidine architecture as relevant to HIF-PH inhibition, it provides no quantitative justification for procuring the specific 6-ethoxy variant.

HIF Prolyl Hydroxylase Anemia Patent Analysis

Purity and Physical Property Benchmarks Relative to Commercial Suppliers

The target compound is commercially available from at least one supplier (CheMenu) with a stated purity of 95%+, molecular formula C20H19N3O2, and molecular weight 333.39 g/mol . No melting point, boiling point, density, or solubility data are provided in the available public domain sources. In contrast, the closely related building block N-(6-ethoxypyrimidin-4-yl)acetamide (CAS 3289-65-4) has a reported molecular weight of 181.19 g/mol and is also commercially supplied, but no purity specification is publicly listed for direct comparison . Without additional data, the procurement value is limited to the supplier's certificate of analysis.

Quality Control Chemical Procurement Analytical Chemistry

Evidence-Linked Application Scenarios for N-(6-Ethoxypyrimidin-4-yl)-2,2-diphenylacetamide Procurement


Synthetic Intermediacy for Diphenylacetamide-Containing Prolyl Hydroxylase Inhibitors

The target compound may serve as a late-stage intermediate for introducing the diphenylacetamide moiety into pyrimidine scaffolds similar to those claimed in HIF prolyl hydroxylase inhibitor patents . However, its specific 6-ethoxy, 4-amido substitution pattern has not been exemplified, so its utility is speculative and requires validation by the purchasing research team.

Exploratory SAR for Non-Hydroxamate HDAC Inhibitor Design

Given the known class IIa HDAC inhibitory activity of N-hydroxy-2,2-diphenylacetamide, the target compound offers an amide-based cap group alternative for exploring non-hydroxamate zinc-binding groups . No quantitative potency data exist to support this application, and procurement should be limited to pilot SAR studies.

Internal Standard or Negative Control in Mass Spectrometry Assays

With a defined molecular weight and purity specification , the compound could be procured as an internal reference standard for LC-MS/MS method development targeting structurally related diphenylacetamide derivatives, contingent on in-house characterization of its ionization efficiency and chromatographic behavior.

Physicochemical Property Screening in Lead Optimization

The compound's dual aromatic character (diphenyl and pyrimidine) and the polar ethoxy and amide substituents make it a candidate for measuring logD, solubility, and permeability in comparison to unsubstituted or halogenated pyrimidine analogs, provided the purchasing lab generates the necessary data.

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